Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride

Description

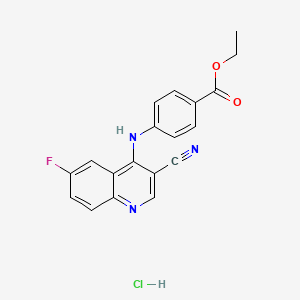

Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride is a synthetic small molecule characterized by a quinoline core substituted with a cyano group at position 3 and a fluorine atom at position 6. The quinoline nitrogen at position 4 is linked via an amino bridge to a para-substituted ethyl benzoate ester. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

ethyl 4-[(3-cyano-6-fluoroquinolin-4-yl)amino]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2.ClH/c1-2-25-19(24)12-3-6-15(7-4-12)23-18-13(10-21)11-22-17-8-5-14(20)9-16(17)18;/h3-9,11H,2H2,1H3,(H,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMZBCCMGOPBCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride typically involves multiple steps:

-

Formation of the Fluoroquinoline Core: : The synthesis begins with the preparation of the fluoroquinoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield the fluoroquinoline intermediate.

-

Introduction of the Cyano Group: : The cyano group is introduced via a nucleophilic substitution reaction. This can be done by reacting the fluoroquinoline intermediate with a cyanating agent such as potassium cyanide or sodium cyanide under controlled conditions.

-

Coupling with Aminobenzoate: : The final step involves coupling the cyano-fluoroquinoline intermediate with ethyl 4-aminobenzoate. This can be achieved through a condensation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

-

Formation of Hydrochloride Salt: : The hydrochloride salt form is obtained by treating the final product with hydrochloric acid, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoline moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction: : Reduction reactions can target the cyano group, converting it to an amine. This can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

-

Substitution: : The fluoro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride has several applications in scientific research:

-

Medicinal Chemistry: : It is investigated for its potential as an antimicrobial agent due to the presence of the fluoroquinoline moiety, which is known for its antibacterial properties .

-

Biological Studies: : The compound is used in studies related to enzyme inhibition and receptor binding, particularly in the context of cancer research and infectious diseases.

-

Materials Science: : Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing cell death .

Comparison with Similar Compounds

Key Observations :

- The 3-cyano and 6-fluoro substituents introduce strong electron-withdrawing effects, which may enhance metabolic stability and modulate electronic interactions with biological targets.

- Linker variations (e.g., thio or ethoxy in analogs I-6373 and I-6473) could alter conformational flexibility and hydrogen-bonding capacity compared to the amino linker in the target compound .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from structural analogs:

- Pyridazine-based analogs (e.g., I-6230) are often explored for kinase inhibition due to their ability to mimic adenine in ATP-binding pockets. The target’s quinoline scaffold may offer similar advantages but with improved steric compatibility.

- Isoxazole-containing compounds (e.g., I-6273) are frequently associated with anti-inflammatory or antimicrobial activity. The target’s fluoro and cyano groups may augment such effects by increasing membrane permeability.

- Hydrochloride salt formation (as seen in the target and compounds like Ropinirole Hydrochloride from ) is a common strategy to enhance aqueous solubility, critical for in vivo efficacy .

Biological Activity

Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial and anticancer properties. The unique structural features of this compound, including the quinoline moiety and cyano group, contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 367.83 g/mol. Its structure includes a quinoline core substituted with a cyano group and an ethyl benzoate derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.83 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not available |

| Boiling Point | Not available |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies indicate that it may inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is similar to that of established fluoroquinolone antibiotics, which are widely used to combat bacterial infections.

Case Study: In vitro assays demonstrated that this compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria, showcasing a broad-spectrum antibacterial effect.

Anticancer Activity

The compound's potential anticancer properties have also been explored. Quinoline derivatives are known to affect various cellular processes, including apoptosis and cell cycle regulation. This compound has shown promise in inducing apoptosis in cancer cell lines.

Research Findings: A study reported that treatment with this compound resulted in significant reductions in cell viability in breast cancer and colon cancer cell lines, suggesting its potential as a therapeutic agent against these malignancies.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of DNA Gyrase: The compound binds to DNA gyrase, preventing bacterial DNA replication.

- Induction of Apoptosis: In cancer cells, it activates pathways leading to programmed cell death.

- Modulation of Signal Transduction Pathways: It may influence various signaling pathways involved in cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related quinoline derivatives.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Ciprofloxacin | Fluoroquinolone | Antibacterial | Well-established clinical use |

| Moxifloxacin | Fluoroquinolone | Antibacterial | Broad-spectrum activity |

| Levofloxacin | Fluoroquinolone | Antibacterial | Enhanced potency against Gram-positive bacteria |

| Ethyl 4-amino-benzoate | Simple benzoic acid derivative | Limited biological activity | Basic structure without quinoline influence |

This compound stands out due to its unique combination of structural elements that may offer novel mechanisms against resistant bacterial strains and cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate hydrochloride, and how can reaction efficiency be optimized?

- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between quinoline derivatives and benzoate esters. To optimize efficiency:

- Use computational reaction path search methods (e.g., quantum chemical calculations) to predict viable intermediates and transition states .

- Apply fractional factorial design to screen variables (e.g., temperature, catalyst loading) and identify critical parameters .

- Monitor reaction progress via HPLC or LC-MS to ensure high purity (>95%) and minimize side products .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

- Answer : A multi-modal approach is recommended:

- NMR spectroscopy (¹H, ¹³C, 19F) to confirm substituent positions and fluorine incorporation .

- Mass spectrometry (ESI-TOF) for molecular weight validation and isotopic pattern analysis .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

- Elemental analysis (CHNS) to verify stoichiometry .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Answer :

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, PBS) at 25°C and 37°C, followed by UV-Vis quantification .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect hydrolysis or oxidation .

- Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers .

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

- Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .

- Store in airtight containers at 2–8°C, protected from moisture and light .

- Dispose of waste via certified hazardous material services, adhering to local regulations .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or analogs with improved bioactivity?

- Answer :

- Perform docking simulations (AutoDock, Schrödinger) to predict binding affinities toward target proteins (e.g., kinases) .

- Use QSAR models to correlate structural features (e.g., fluorine substitution) with activity data from analogs .

- Validate predictions with in vitro assays (e.g., IC50 determination) to refine computational parameters .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between computational predictions and observed biological activity?

- Answer :

- Conduct sensitivity analysis to identify variables (e.g., solvent polarity, protein conformation) affecting assay outcomes .

- Cross-validate results using orthogonal techniques (e.g., SPR for binding kinetics vs. enzymatic assays) .

- Re-examine computational models for overlooked factors (e.g., tautomerism or protonation states) .

Q. How can researchers investigate the environmental fate or degradation pathways of this compound?

- Answer :

- Perform photolysis studies (UV irradiation at 254 nm) with LC-HRMS to identify breakdown products .

- Use soil column experiments to assess leaching potential and microbial degradation rates .

- Apply molecular networking (GNPS) to map degradation intermediates in complex matrices .

Q. What advanced techniques optimize large-scale synthesis while maintaining enantiomeric purity?

- Answer :

- Implement continuous-flow reactors with immobilized catalysts to enhance reproducibility and scalability .

- Use chiral HPLC or SFC (supercritical fluid chromatography) for in-line purity monitoring .

- Apply PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time reaction control .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.